ML380

M5 mAChR subtype selectivity positive allosteric modulator

ML380 is the first reported CNS-penetrant M5 muscarinic PAM (hM5 EC50=190 nM, brain-to-plasma Kp=0.36). Unlike pan-mAChR ligands or M5 NAMs (e.g., ML375), ML380’s positive allosteric mechanism potentiates endogenous ACh signaling at M5 without off-target activity at M1/M3. With a short half-life (22 min) and rapid clearance, it enables time-controlled behavioral pharmacology and electrophysiology experiments. It serves as the validated prototypical scaffold for next-generation M5 PAM development. Sourced for ex vivo brain tissue studies, IP accumulation/Ca2+ mobilization assays, and SAR benchmarking.

Molecular Formula C23H25F3N4O3S
Molecular Weight 494.5 g/mol
Cat. No. B8137032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML380
Molecular FormulaC23H25F3N4O3S
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4
InChIInChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28)
InChIKeyFJPQEOQGIZSLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML380: The First CNS-Penetrant M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator for Neuroscience Research


ML380 (CAS 1627138-52-6) is a synthetic small molecule that functions as a subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR) [1]. It was identified via functional high-throughput screening and optimized through iterative parallel synthesis to achieve high potency at the M5 receptor [1]. As the first reported CNS-penetrant M5 PAM, ML380 represents a novel chemotype distinct from isatin-based PAMs and has become the prototypical tool compound for investigating M5 receptor pharmacology and its therapeutic potential in neurological and psychiatric disorders [1][2].

Why Generic M5 Modulators or Other mAChR PAMs Cannot Replace ML380 in Research Applications


Muscarinic acetylcholine receptor subtypes (M1–M5) share high sequence homology in their orthosteric binding sites, making subtype-selective pharmacological intervention exceptionally challenging [1]. Generic or pan-mAChR agonists and antagonists lack the specificity required to isolate M5-mediated effects from those of other mAChR subtypes, confounding experimental interpretation [1]. Furthermore, even among M5-selective tool compounds, the fundamental distinction between positive allosteric modulation (PAM), negative allosteric modulation (NAM), and orthosteric antagonism dictates distinct receptor signaling outcomes and downstream physiological effects [2]. ML380's specific combination of M5 PAM activity with confirmed CNS exposure establishes a unique pharmacological profile that cannot be replicated by alternative M5 ligands with different modes of action, such as the orthosteric antagonist ML381 or the NAM ML375, nor by M1- or M4-selective PAMs that target different receptor subtypes entirely [1][2].

Quantitative Differentiation Evidence for ML380 Relative to M5 mAChR Comparators and Alternative Tool Compounds


M5 Subtype Selectivity Profile of ML380 Versus M1 and M3 mAChR Subtypes

ML380 demonstrates functional selectivity for the M5 mAChR subtype with EC50 values of 190 nM (human) and 610 nM (rat), while exhibiting only moderate selectivity versus M1 and M3 mAChR subtypes [1][2]. In contrast, the M5-selective orthosteric antagonist ML381 (VU0488130) displays no inhibitory activity against hM1–M4 receptors at concentrations up to 30 μM, representing a distinct selectivity profile suited for antagonism rather than potentiation [3]. For researchers requiring M5 potentiation, ML380 is the first CNS-penetrant PAM available for this receptor subtype [1].

M5 mAChR subtype selectivity positive allosteric modulator

Positive Allosteric Modulation Versus Negative Allosteric Modulation at M5 mAChR

ML380 functions as a positive allosteric modulator (PAM) that enhances the potency of full agonists (acetylcholine, carbachol, oxotremorine-M) and increases the maximal response to the partial agonist pilocarpine at the M5 mAChR [1]. In direct contrast, ML375 acts as a negative allosteric modulator (NAM) that displays negative cooperativity with each of the same agonists and progressively reduces the maximal pilocarpine response [1]. After receptor alkylation with phenoxybenzamine to reduce receptor reserve, ML380 enhanced only ACh potency without affecting maximal response, whereas ML375 reduced the maximal ACh response under identical conditions [1].

allosteric modulation M5 mAChR signaling bias

Direct Allosteric Agonist Activity of ML380 Distinguished from Pure PAMs

ML380 demonstrates direct allosteric agonist activity at the M5 mAChR in addition to its PAM properties, stimulating inositol phosphate (IP) accumulation and Ca2+ mobilization in CHO-hM5 cells with pEC50 values of 5.33 and 5.71, respectively [1]. This mixed mechanism contrasts with the prototypical M1 PAM BQZ12, which following receptor alkylation enhanced ACh potency without affecting maximal response — a profile that ML380 shares, but ML380 additionally possesses direct agonist activity not observed with BQZ12 at M1 [1]. This dual functionality (PAM plus allosteric agonist) distinguishes ML380 from pure PAMs that lack intrinsic efficacy.

allosteric agonism M5 mAChR signaling bias

Species-Dependent Potency: Human M5 Versus Rat M5 Receptor

ML380 exhibits a 3.2-fold higher potency at the human M5 mAChR (EC50 = 190 nM) compared to the rat M5 mAChR (EC50 = 610 nM) [1]. This species-dependent potency profile contrasts with the M5 orthosteric antagonist ML381, which shows more balanced human/rat potency with hM5 Ki = 340 nM and rM5 Ki = 350 nM (approximately 1:1 ratio) [2]. The species difference in ML380 potency may reflect variations in the allosteric binding pocket between human and rodent M5 receptors and should be accounted for when translating in vitro findings to in vivo rodent models.

species selectivity M5 mAChR translational pharmacology

Pharmacokinetic Profile of ML380: Brain Penetration and Systemic Clearance

ML380 demonstrates modest CNS penetration with a brain-to-plasma ratio (Kp) of 0.36 in rats, confirming its ability to cross the blood-brain barrier [1]. In vivo pharmacokinetic characterization reveals that ML380 (1 mg/kg i.v. in rats) displays high clearance (66 mL/min/kg), a moderate volume of distribution (1.6 L/kg), and a short half-life (t1/2 = 22 min) [2]. For comparison, the M5 orthosteric antagonist ML381 achieves a substantially higher brain-to-plasma ratio (Kp = 0.98) with lower clearance (21 mL/min/kg) and longer half-life (t1/2 = 71 min) [3]. These distinct PK profiles inform selection based on required CNS exposure duration and dosing frequency.

CNS penetration pharmacokinetics blood-brain barrier

ML380 as the Prototypical Scaffold for Next-Generation M5 PAM Development

ML380 has been explicitly designated as the 'prototypical M5 positive allosteric modulator' and served as the foundation for developing a new series of chiral N-(indanyl)piperidine amide M5 PAMs with improved properties [1]. This subsequent optimization effort yielded compounds with human and rat M5 PAM EC50 values below 100 nM (representing at least 1.9-fold improved human potency and 6.1-fold improved rat potency relative to ML380) and rat brain-to-plasma Kp values of approximately 0.40 [1]. In contrast, alternative M5 tool compounds such as ML381 (orthosteric antagonist) and ML375 (NAM) belong to different chemical series and mechanism classes, making ML380 the reference PAM scaffold for this receptor subtype.

M5 PAM scaffold optimization medicinal chemistry

Optimal Research Applications for ML380 Based on Validated Pharmacological Evidence


Investigating M5 mAChR-Specific Signaling Pathways in CNS Tissues

ML380 is ideally suited for ex vivo and in vitro studies requiring selective potentiation of M5 mAChR signaling in brain tissue preparations. With hM5 EC50 = 190 nM, rM5 EC50 = 610 nM, and confirmed CNS exposure (brain-to-plasma Kp = 0.36), ML380 enables researchers to enhance endogenous acetylcholine signaling specifically at M5 receptors while avoiding off-target effects at M1 and M3 subtypes [1][2]. The compound's direct allosteric agonist activity (pEC50 = 5.33 for IP accumulation; 5.71 for Ca2+ mobilization) further allows investigation of M5 receptor activation in the absence of orthosteric agonist [2]. This scenario is particularly relevant for electrophysiological slice recordings and primary neuronal culture studies where M5-specific effects on dopamine release and cerebral blood flow regulation are of interest.

Acute In Vivo Behavioral Pharmacology Studies in Rodent Models

Given ML380's short half-life (t1/2 = 22 min) and moderate CNS penetration (Kp = 0.36) in rats at 1 mg/kg i.v. dosing, the compound is optimized for acute, time-controlled behavioral pharmacology experiments [1]. The rapid clearance (66 mL/min/kg) ensures that M5 PAM activity is temporally restricted, minimizing carryover effects and enabling within-subject crossover experimental designs [1]. Researchers investigating M5 receptor involvement in addiction, cognition, or sensorimotor gating can leverage ML380 to probe M5 function with precise temporal control, whereas the longer half-life of ML381 (t1/2 = 71 min) would be more appropriate for sustained M5 blockade studies [3].

Medicinal Chemistry and Structure-Activity Relationship Optimization of M5 PAMs

ML380 serves as the validated prototypical scaffold for developing next-generation M5-selective PAMs with improved potency and pharmacokinetic properties [4]. Its established SAR profile — including the 1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide core — has been successfully leveraged to generate chiral N-(indanyl)piperidine amide derivatives achieving EC50 values below 100 nM at both human and rat M5 receptors [4]. For medicinal chemistry programs targeting M5 potentiation, ML380 provides a well-characterized reference compound with publicly disclosed synthetic routes, analytical characterization, and pharmacological validation essential for benchmarking novel analogs.

Comparative Mechanistic Studies of Allosteric Modulation Across mAChR Subtypes

The direct functional comparison between ML380 (M5 PAM) and ML375 (M5 NAM) in receptor alkylation studies establishes a validated experimental system for dissecting allosteric modulator mechanisms [2]. Specifically, after phenoxybenzamine treatment to reduce M5 receptor reserve, ML380 enhanced ACh potency without affecting maximal response, whereas ML375 reduced the maximal ACh response [2]. This differential effect provides a robust framework for investigating how allosteric modulators with opposite cooperativity (positive versus negative) differentially impact receptor signaling efficacy and downstream coupling efficiency. Researchers comparing ML380's mechanism to prototypical PAMs like BQZ12 at M1 receptors can further explore subtype-specific allosteric pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.